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Compound of Interest

Compound Name: Sofosbuvir impurity J

Cat. No.: B560559

An In-depth Technical Guide to the Spectroscopic Analysis of Sofosbuvir Impurity J

For researchers, scientists, and drug development professionals, the thorough characterization
of impurities is a critical aspect of ensuring the safety and efficacy of pharmaceutical products.
Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is no exception. This guide provides a
detailed overview of the spectroscopic data and analytical methodologies pertinent to the
identification and characterization of Sofosbuvir impurity J, a known diastereocisomer of the
active pharmaceutical ingredient.

Introduction to Sofosbuvir Impurity J

Sofosbuvir impurity J is identified as a diastereocisomer of Sofosbuvir.[1][2] Diastereomers are
stereoisomers that are not mirror images of one another and have different physical properties
and potentially different biological activities. Therefore, the accurate identification and
quantification of such impurities are paramount. The chemical formula for Sofosbuvir impurity
J is C22H30FN4OsP, with a molecular weight of 528.47.[2]

Spectroscopic Data Summary

While specific, publicly available spectra for Sofosbuvir impurity J are limited, this section
outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data
based on its structural relationship to Sofosbuvir and data from related impurities.[3]

Mass Spectrometry (MS) Data
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High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition
of Sofosbuvir impurity J.

Parameter Expected Value

Molecular Formula C22H30FN4OsP

Molecular Weight 528.47

lonization Mode Electrospray lonization (ESI), Positive Mode
Expected [M+H]* lon m/z 529.1756

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed structural information. As a diastereoisomer, the 1H, 13C,
19F, and 3P NMR spectra of impurity J are expected to be very similar to those of Sofosbuvir,
with subtle but distinct differences in chemical shifts and coupling constants, particularly around
the chiral centers. The following tables present expected chemical shift ranges.

'H NMR (400 MHz, DMSO-de)

Proton Assignment Expected Chemical Shift (6, ppm) Range
Uracil H-6 76-7.8
Phenyl H 71-7.4
Anomeric H-1' 6.0-6.2
H-3' 4.0-45
H-5'a, H-5'b 40-4.3
Alanine a-H 3.8-4.0
Isopropyl CH 4.7-4.9
2'-CHs 12-14
Isopropyl CHs 1.1-1.3
Alanine B-CHs 11-1.3
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13C NMR (100 MHz, DMSO-ds)

Carbon Assignment Expected Chemical Shift (6, ppm) Range

Uracil C-4 163 - 164
Uracil C-2 150 - 151
Phenyl C 120 - 130
Uracil C-6 140 - 141
Uracil C-5 101 - 102
Anomeric C-1' 85 - 87
c-4 79 -81
C-3 70-72
C-5' 63 - 65
Alanine a-C 50 - 52
Isopropyl CH 68 -70
2'-CHs 20-22
Isopropyl CHs 21-23
Alanine 3-C 16 -18

19F NMR (376 MHz, DMSO-ds)

Fluorine Assignment

Expected Chemical Shift (6, ppm) Range

2'-F

-150 to -160

3P NMR (162 MHz, DMSO-ds)

Phosphorus Assignment

Expected Chemical Shift (6, ppm) Range

Phosphorus

3.0-4.0
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Experimental Protocols

Detailed methodologies are essential for the reproducible and accurate analysis of
pharmaceutical impurities.

Sample Preparation for NMR and MS

o Sample Weighing: Accurately weigh approximately 5-10 mg of the Sofosbuvir impurity J
reference standard.

o Dissolution: Dissolve the sample in a suitable deuterated solvent for NMR analysis (e.g., 0.6
mL of DMSO-ds or CDCIs). For MS analysis, dissolve the sample in a high-purity solvent
such as acetonitrile or methanol.

» Vortexing: Gently vortex the sample to ensure complete dissolution.

e Transfer: For NMR, transfer the solution to a 5 mm NMR tube. For MS, further dilute the
solution to an appropriate concentration (e.g., 1-10 pg/mL) for infusion or LC-MS analysis.

High-Resolution Mass Spectrometry (HRMS)

e Instrument: Q-TOF (Quadrupole Time-of-Flight) Mass Spectrometer.

lonization Source: Electrospray lonization (ESI).

Polarity: Positive.

Capillary Voltage: 3.5 kV.

Sampling Cone Voltage: 30 V.

Source Temperature: 120 °C.

Desolvation Temperature: 350 °C.

Mass Range: m/z 100-1000.

Data Acquisition: Centroid mode.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrument: 400 MHz NMR Spectrometer.

Solvent: DMSO-ds.

Temperature: 25 °C.

IH NMR:

o Pulse Program: zg30

o Number of Scans: 16

o Relaxation Delay: 1.0 s

o Acquisition Time: 4.0 s

BC NMR:

o Pulse Program: zgpg30

o Number of Scans: 1024

o Relaxation Delay: 2.0 s

19F NMR:

o Pulse Program: zg30

o Number of Scans: 64

o Relaxation Delay: 1.0 s

3P NMR:

o Pulse Program: zg30

o Number of Scans: 128
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o Relaxation Delay: 2.0 s

Visualizations
Logical Workflow for Impurity Identification

The following diagram illustrates a typical workflow for the identification and characterization of
an unknown impurity in a drug substance like Sofosbuvir.
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Phase 1: Detection and Isolation

[Drug Substance Analysis (e.g., HPLC))

[Detection of Unknown Peak)

Qsolation of Impurity (e.qg., Prep-HPLC))

Phase 2: Structural Elugidation

[Mass Spectrometry (HRMS)) NMR Spectroscopy (1D and ZDD

'

Structure ProposaD

Phase 3: Confirmation and Quantification

(Synthesis of Reference Standard]

[Spectroscopic ComparisorD

(Method Validation for Quantificatior)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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